2H-1-Benzopyran-3(4H)-one, 7-methoxy-2-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-3(4H)-one, 7-methoxy-2-(4-methoxyphenyl)-: is a chemical compound belonging to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran ring system with methoxy groups attached to specific positions on the ring. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3(4H)-one, 7-methoxy-2-(4-methoxyphenyl)- can be achieved through various synthetic routes. One common method involves the condensation of appropriate starting materials under specific reaction conditions. For example, the reaction between 7-methoxy-2-hydroxyacetophenone and 4-methoxybenzaldehyde in the presence of a base catalyst can lead to the formation of the desired compound. The reaction conditions typically involve refluxing the mixture in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
In an industrial setting, the production of 2H-1-Benzopyran-3(4H)-one, 7-methoxy-2-(4-methoxyphenyl)- may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction parameters, including temperature, pressure, and catalyst concentration, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-3(4H)-one, 7-methoxy-2-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives or other reduced forms.
Substitution: The methoxy groups on the benzopyran ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide
Properties
CAS No. |
62232-23-9 |
---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
7-methoxy-2-(4-methoxyphenyl)-4H-chromen-3-one |
InChI |
InChI=1S/C17H16O4/c1-19-13-6-3-11(4-7-13)17-15(18)9-12-5-8-14(20-2)10-16(12)21-17/h3-8,10,17H,9H2,1-2H3 |
InChI Key |
UDGZAXTVBAHFSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=O)CC3=C(O2)C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.